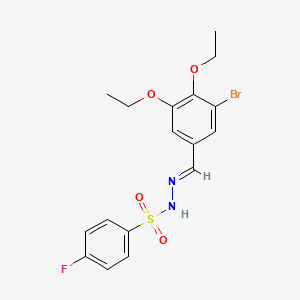
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various disease processes. For example, in cancer cells, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. In addition, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to reduce oxidative stress in the brain and inhibit the aggregation of beta-amyloid protein in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its potential therapeutic properties in various diseases. 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to have anticancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine in preclinical and clinical studies. In addition, further research is needed to elucidate the mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine and identify potential drug targets.
Méthodes De Synthèse
The synthesis of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine involves the reaction of 2-nitrobenzoyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been found to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein in Alzheimer's disease and reducing oxidative stress in Parkinson's disease.
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-5-9-17(15(14)2)20-10-12-21(13-11-20)19(23)16-7-3-4-8-18(16)22(24)25/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFLCSLCJSMDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl](2-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)

![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)